Trichodimerol Trichodimerol Trichodimerol is a natural product found in Trichoderma longibrachiatum, Trichoderma, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 145174-90-9
VCID: VC21176119
InChI: InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1
SMILES: CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O
Molecular Formula: C28H32O8
Molecular Weight: 496.5 g/mol

Trichodimerol

CAS No.: 145174-90-9

Cat. No.: VC21176119

Molecular Formula: C28H32O8

Molecular Weight: 496.5 g/mol

* For research use only. Not for human or veterinary use.

Trichodimerol - 145174-90-9

CAS No. 145174-90-9
Molecular Formula C28H32O8
Molecular Weight 496.5 g/mol
IUPAC Name (1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione
Standard InChI InChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1
Standard InChI Key OFOUJHGWJJEVMF-SZJYFORJSA-N
Isomeric SMILES C/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O
SMILES CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O
Canonical SMILES CC=CC=CC(=C1C2C3(C(=O)C(=C(C=CC=CC)O)C4C(C1=O)(C5(C2(OC3(C4(O5)C)O)C)O)C)C)O

Chemical Properties

Molecular Structure and Identity

Trichodimerol possesses a complex molecular structure with multiple chiral centers and functional groups. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC28H32O8
Molecular Weight496.5 g/mol
CAS Number145174-90-9
PubChem CID21778326

The IUPAC name of trichodimerol is (1S,3R,4R,6Z,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione . The compound is also known by the synonym BMS-182123 .

Structural Characterization

Trichodimerol features a complex pentacyclic structure with multiple stereogenic centers. The molecule contains:

  • Eight oxygen atoms, primarily as hydroxyl groups and within ether and ketone functional groups

  • Four methyl groups

  • Two hydroxyhexa-2,4-dienylidene side chains

These structural elements contribute to the compound's biological activity and its ability to interact with specific molecular targets. The spatial arrangement of these functional groups is critical for the compound's ability to bind to target proteins involved in inflammatory pathways.

Chemical Identifiers

For precise identification in chemical databases and literature, trichodimerol can be referenced using the following identifiers:

Identifier TypeValue
InChIInChI=1S/C28H32O8/c1-7-9-11-13-15(29)17-19-23(3)22(32)18(16(30)14-12-10-8-2)20-24(4,21(17)31)28(34)25(19,5)35-27(23,33)26(20,6)36-28/h7-14,19-20,29-30,33-34H,1-6H3/b9-7+,10-8+,13-11+,14-12+,17-15-,18-16-/t19-,20-,23-,24-,25+,26+,27-,28-/m1/s1
InChIKeyOFOUJHGWJJEVMF-SZJYFORJSA-N
SMILESC/C=C/C=C/C(=C\1/C(=O)[C@@]2([C@]3(O[C@]4([C@@H]2/C(=C(/O)\C=C\C=C\C)/C(=O)[C@@]5([C@]4(O[C@]3([C@H]15)C)O)C)C)O)C)/O

These standardized identifiers facilitate precise communication about the compound in scientific contexts and enable accurate database searches .

Biological Activities

Anti-inflammatory Properties

Trichodimerol has demonstrated significant anti-inflammatory activity in multiple experimental models. Studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages have shown that trichodimerol effectively reduces the production of inflammatory mediators . The compound exhibits inhibitory effects on several key inflammatory markers:

Inflammatory MarkerEffect of Trichodimerol
Nitric Oxide (NO)Reduced production
Reactive Oxygen Species (ROS)Reduced production
Interleukin-6 (IL-6)Reduced production
Tumor Necrosis Factor-α (TNF-α)Reduced production
Cyclooxygenase-2 (COX-2)Inhibited production
Inducible Nitric Oxide Synthase (iNOS)Inhibited production

These findings indicate that trichodimerol possesses broad anti-inflammatory activity by targeting multiple inflammatory pathways simultaneously .

Mechanism of Action

Research has revealed that trichodimerol's anti-inflammatory effects are mediated through multiple molecular mechanisms. Western blotting analysis has shown that the compound inhibits the production of inflammatory mediators such as COX-2 and iNOS . Additionally, trichodimerol suppresses the expression of key inflammatory signaling proteins including nuclear transcription factor-kappaB (NF-κB), phosphorylated IκB kinase (p-IKK), and phosphorylated inhibitor of kappa B (p-IκB) .

The molecular docking studies have demonstrated that trichodimerol can directly interact with the Toll-like receptor 4-myeloid differentiation factor 2 (TLR4-MD2) complex . This direct binding likely prevents the interaction between LPS and the TLR4-MD2 heterodimer, thereby inhibiting the initiation of inflammatory signaling cascades at the receptor level.

Molecular Pathways

Trichodimerol exerts its anti-inflammatory effects by modulating two primary inflammatory signaling pathways:

  • NF-κB Pathway: Trichodimerol inhibits the activation of the NF-κB pathway, which is a master regulator of inflammatory responses. By suppressing NF-κB signaling, trichodimerol reduces the transcription of multiple pro-inflammatory genes .

  • NLRP3 Inflammasome Pathway: The compound also inhibits the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway by reducing the expression of NLRP3, cysteinyl aspartate specific proteinase-1 (Caspase-1), and apoptosis-associated speck-like protein containing a CARD (ASC) .

These dual mechanisms allow trichodimerol to effectively suppress inflammation at multiple points in the inflammatory cascade, potentially providing more comprehensive anti-inflammatory effects compared to agents that target single pathways.

Research Findings

In Vitro Studies

Extensive in vitro studies have been conducted to evaluate the anti-inflammatory effects of trichodimerol. The LPS-induced RAW264.7 macrophage model has been particularly useful in characterizing the compound's biological activities. In this model, trichodimerol has consistently demonstrated the ability to reduce inflammatory markers including NO, ROS, IL-6, and TNF-α .

The inhibitory effects of trichodimerol on inflammatory protein expression have been confirmed through Western blotting analyses. These studies have shown decreased expression of COX-2, iNOS, NF-κB, p-IKK, p-IκB, TLR4, NLRP3, Caspase-1, and ASC following trichodimerol treatment . These findings provide strong evidence for the compound's anti-inflammatory mechanisms at the molecular level.

In Vivo Studies

Research using zebrafish models has demonstrated that trichodimerol can effectively reduce inflammation in vivo . Zebrafish represent a significant model system for analyzing human diseases, and studies have found that trichodimerol treatment weakened inflammatory responses in this model organism . This in vivo validation strengthens the potential translational value of trichodimerol for therapeutic applications.

The ability of trichodimerol to modulate inflammation in intact biological systems suggests that the compound maintains its biological activity in complex physiological environments and can potentially be developed for therapeutic applications in inflammatory disorders.

Molecular Docking Analysis

Computational studies using molecular docking approaches have provided insights into the direct molecular interactions between trichodimerol and its targets. These studies have revealed that trichodimerol can bind directly to the TLR4-MD2 complex, a key initiator of LPS-induced inflammatory responses .

The binding analysis suggests that trichodimerol occupies the binding pocket typically used by LPS, thereby preventing LPS from activating the receptor complex. This competitive inhibition at the receptor level represents an effective strategy for blocking inflammatory signaling cascades at their initiation point, potentially explaining the compound's broad anti-inflammatory effects.

Potential ApplicationRationale
Inflammatory Bowel DiseaseInhibition of NF-κB and NLRP3 pathways that drive intestinal inflammation
Rheumatoid ArthritisReduction of pro-inflammatory cytokines and mediators involved in joint inflammation
Neuroinflammatory DisordersSuppression of microglial activation and neuroinflammatory processes
Acute Inflammatory ConditionsRapid inhibition of inflammatory cascades through TLR4-MD2 blockade

Further research is needed to evaluate the efficacy and safety of trichodimerol in these specific disease contexts, but the current findings provide a strong rationale for exploring these therapeutic applications.

Research Applications

Beyond its therapeutic potential, trichodimerol serves as a valuable research tool for investigating inflammatory signaling pathways. The compound's specific interactions with the TLR4-MD2 complex and its effects on downstream NF-κB and NLRP3 pathways make it useful for studying these signaling mechanisms in various experimental contexts.

Researchers can utilize trichodimerol to:

  • Probe TLR4-dependent inflammatory responses

  • Investigate cross-talk between NF-κB and NLRP3 inflammasome pathways

  • Develop structure-activity relationships for novel anti-inflammatory compounds

  • Establish experimental models of inflammation inhibition

These research applications contribute to our understanding of inflammatory processes and may lead to the development of new therapeutic strategies for inflammatory disorders.

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